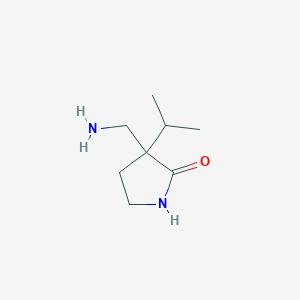

3-(Aminomethyl)-3-(propan-2-YL)pyrrolidin-2-one

Description

Properties

Molecular Formula |

C8H16N2O |

|---|---|

Molecular Weight |

156.23 g/mol |

IUPAC Name |

3-(aminomethyl)-3-propan-2-ylpyrrolidin-2-one |

InChI |

InChI=1S/C8H16N2O/c1-6(2)8(5-9)3-4-10-7(8)11/h6H,3-5,9H2,1-2H3,(H,10,11) |

InChI Key |

QFAKBRLUCWVINB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1(CCNC1=O)CN |

Origin of Product |

United States |

Biological Activity

3-(Aminomethyl)-3-(propan-2-YL)pyrrolidin-2-one, also known as a pyrrolidinone derivative, has gained attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structural configuration that contributes to its pharmacological potential. The aim of this article is to explore the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3-(Aminomethyl)-3-(propan-2-YL)pyrrolidin-2-one is , with a molecular weight of 170.25 g/mol. The compound is characterized by:

- Pyrrolidinone ring structure : This heterocyclic framework is crucial for its biological activity.

- Aminomethyl and propan-2-yl groups : These substituents enhance its lipophilicity and influence its interactions with biological targets.

The biological activity of 3-(Aminomethyl)-3-(propan-2-YL)pyrrolidin-2-one is primarily attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:

- Enzyme inhibition : Compounds with similar structures have been shown to inhibit specific enzymes, influencing metabolic pathways.

- Receptor interaction : The compound may engage with neurotransmitter systems, particularly serotonin receptors, which could lead to therapeutic effects .

Biological Activities

Research has identified several significant biological activities associated with 3-(Aminomethyl)-3-(propan-2-YL)pyrrolidin-2-one:

Antidepressant Activity

Studies suggest that derivatives of pyrrolidine compounds can exhibit antidepressant-like effects through their action on serotonin receptors. The structural modifications in these compounds can enhance their affinity for these receptors, leading to improved therapeutic outcomes .

Anticancer Properties

Preliminary investigations into the anticancer potential of this compound indicate promising results. Similar pyrrolidine derivatives have shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

Neuroprotective Effects

Research indicates that certain derivatives may possess neuroprotective properties, potentially beneficial in neurodegenerative diseases such as Alzheimer's. These effects are likely mediated through antioxidant activity and modulation of neurotransmitter levels .

Case Studies and Research Findings

A selection of studies highlights the biological activity of 3-(Aminomethyl)-3-(propan-2-YL)pyrrolidin-2-one:

Scientific Research Applications

3-(Aminomethyl)-1-methyl-3-(propan-2-YL)pyrrolidin-2-one is a heterocyclic organic compound with the molecular formula and a molecular weight of 170.25 g/mol. It features a pyrrolidinone ring, an aminomethyl group at the third position, and a propan-2-yl (isopropyl) group at the first position of the pyrrolidine ring. This unique structure gives it distinct chemical properties and potential biological activities, making it useful in various synthetic applications and garnering attention for its pharmacological potential.

Potential Therapeutic Effects

Compounds with pyrrolidine rings have diverse pharmacological properties. Research into the specific biological effects of 3-(Aminomethyl)-1-methyl-3-(propan-2-YL)pyrrolidin-2-one is ongoing, with studies investigating its role in enzyme interactions and metabolic pathways. Interaction studies have indicated that compounds with similar structures can interact with various enzymes and receptors, influencing metabolic pathways and potentially leading to therapeutic effects. Ongoing research aims to elucidate these interactions further, particularly concerning neurotransmitter systems and enzyme inhibition mechanisms.

Use as an Intermediate

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1. Structural Analogues and Substituent Effects

The pharmacological and physicochemical properties of pyrrolidin-2-one derivatives are heavily influenced by substituent type and position. Below is a comparative analysis of key analogues:

2.2. Pharmacological Potential

- Anti-Alzheimer’s Activity: Pyrrolidinone derivatives with aromatic substituents (e.g., benzyl, methoxybenzyl) exhibit potent acetylcholinesterase inhibition . The absence of an aromatic group in 3-(Aminomethyl)-3-(propan-2-yl)pyrrolidin-2-one may limit similar activity but could favor alternative targets like kinases or GPCRs.

- Cannabinoid Receptor Ligands: Fluorine- or trifluoromethyl-substituted pyrrolidinones (e.g., FMPEP-d2 in ) show high CB1 receptor affinity . The isopropyl group in the main compound may enhance membrane permeability, though its lack of fluorinated groups could reduce receptor binding specificity.

- Kinase Inhibition: Compounds with aminomethylphenyl or heterocyclic extensions (e.g., ) demonstrate adaptor kinase inhibition . The aminomethyl group in the main compound could facilitate similar interactions.

Q & A

Q. What are the recommended synthetic routes for 3-(Aminomethyl)-3-(propan-2-yl)pyrrolidin-2-one, and how can reaction conditions be optimized for higher yields?

A plausible method involves ring-closing reactions or functional group transformations on pyrrolidinone precursors. For example, intermediates like 3-amino-pyrrolidin-2-one derivatives (e.g., 1-aminopyrrolidin-2-one hydrochloride ) can be alkylated with isopropyl groups. Optimization may include:

- Catalytic systems : Fe₂O₃@SiO₂/In₂O₃ nanoparticles improve regioselectivity in similar heterocyclic syntheses .

- Temperature control : Stepwise heating (e.g., 60°C for cyclization, 100°C for aminomethylation) to minimize side reactions.

- Purification : Column chromatography using silica gel (hexane/ethyl acetate gradients) to isolate the product .

Q. How can the purity and structural identity of this compound be validated post-synthesis?

- Analytical techniques :

- HPLC : ≥98% purity confirmation using C18 columns and acetonitrile/water mobile phases .

- NMR : Compare H and C spectra to reference data for pyrrolidinone derivatives (e.g., 3-amino-1-hydroxy-pyrrolidin-2-one, δ 2.5–3.5 ppm for pyrrolidine protons) .

- Mass spectrometry : ESI-MS to verify molecular weight (theoretical: ~184.24 g/mol) .

Q. What safety precautions are critical when handling this compound in a laboratory setting?

- Hazard mitigation :

- Use PPE (gloves, goggles) due to potential skin/eye irritation, as seen in structurally related amines .

- Work in a fume hood to avoid inhalation risks .

- Store in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can stereochemical outcomes (e.g., R/S configurations) be controlled during synthesis, and what analytical methods resolve such ambiguities?

- Stereoselective synthesis : Chiral auxiliaries or enantioselective catalysts (e.g., (R)- or (S)-BINOL derivatives) can direct stereochemistry at the 3-position .

- Analytical resolution :

Q. What strategies address contradictions in biological activity data across different studies (e.g., variable IC₅₀ values)?

- Experimental design considerations :

- Standardized assays : Use consistent cell lines (e.g., HEK293 for receptor binding) and control for solvent effects (DMSO ≤0.1%) .

- Metabolic stability : Evaluate cytochrome P450 interactions to explain discrepancies in in vivo vs. in vitro results .

- Data normalization : Express activity relative to a positive control (e.g., reference cannabinoid ligands in ) .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Docking studies : Use Schrödinger Suite or AutoDock Vina to model binding to targets like CB1 receptors, leveraging crystallographic data from related pyrrolidinones .

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .

- QSAR models : Correlate substituent effects (e.g., isopropyl vs. trifluoromethyl groups) with activity trends .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical fidelity, and how can they be mitigated?

- Scale-up issues :

- Exothermic reactions : Use jacketed reactors with temperature feedback systems to prevent racemization .

- Catalyst recovery : Immobilize chiral catalysts on magnetic nanoparticles for reuse .

- Process monitoring : Implement inline PAT (Process Analytical Technology) tools like FTIR for real-time reaction tracking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.